molecular formula C16H24N4OS B6470938 4-[1-(2,6-dimethylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine CAS No. 2640974-19-0

4-[1-(2,6-dimethylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine

Cat. No.: B6470938
CAS No.: 2640974-19-0
M. Wt: 320.5 g/mol
InChI Key: HLLMZTWMGPAXRR-UHFFFAOYSA-N
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Description

4-[1-(2,6-dimethylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine: is a complex organic compound characterized by its unique molecular structure, which includes a thiomorpholine ring and a piperidine ring substituted with a 2,6-dimethylpyrimidin-4-yl group

Mechanism of Action

Target of Action

The primary target of the compound “4-[1-(2,6-dimethylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine” is Protein Kinase B (PKB or Akt) . PKB is an important component of intracellular signaling pathways that regulate growth and survival . It is frequently deregulated in cancer, making it an attractive target for antitumor agents .

Mode of Action

This compound acts as an ATP-competitive inhibitor of PKB . It binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase activity of PKB . This results in a decrease in the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . The inhibition of PKB disrupts this pathway, affecting cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

The compound has been identified as a potent and orally bioavailable inhibitor of PKB . Compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . The linker group between the piperidine and the lipophilic substituent was varied to optimize the compound’s pharmacokinetic properties .

Result of Action

The inhibition of PKB by this compound results in the modulation of biomarkers of signaling through PKB in vivo . It strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(2,6-dimethylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine typically involves multiple steps, starting with the preparation of the core thiomorpholine and piperidine structures. One common approach is to first synthesize the thiomorpholine ring through a cyclization reaction involving thiourea and a suitable dihalide. Subsequently, the piperidine ring is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the process and enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of thiomorpholine to sulfoxides or sulfones.

  • Reduction: : Reduction of the pyrimidinyl group.

  • Substitution: : Nucleophilic substitution reactions at the piperidine ring.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: : Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Utilizing nucleophiles like amines or alcohols under acidic or basic conditions.

Major Products Formed

  • Oxidation: : Formation of sulfoxides or sulfones.

  • Reduction: : Production of reduced pyrimidinyl derivatives.

  • Substitution: : Generation of substituted piperidine derivatives.

Scientific Research Applications

4-[1-(2,6-dimethylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine: has several scientific research applications:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: : Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

  • Industry: : Applied in the development of new materials and chemical processes.

Comparison with Similar Compounds

4-[1-(2,6-dimethylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine: can be compared to other similar compounds, such as:

  • 4-[1-(2,6-dimethylpyrimidin-4-yl)piperidine-4-carboxylic acid

  • 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid

These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of This compound lies in its specific combination of rings and substituents, which contribute to its distinct chemical properties and biological activities.

Properties

IUPAC Name

[1-(2,6-dimethylpyrimidin-4-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4OS/c1-12-10-15(18-13(2)17-12)20-5-3-4-14(11-20)16(21)19-6-8-22-9-7-19/h10,14H,3-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLLMZTWMGPAXRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)N2CCCC(C2)C(=O)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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